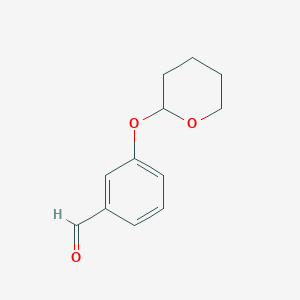
3-(Tetrahydropyran-2-yloxy)benzaldehyde
概要
説明
3-(Tetrahydropyran-2-yloxy)benzaldehyde is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is characterized by the presence of a benzaldehyde moiety substituted with a tetrahydropyran-2-yloxy group. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
準備方法
The synthesis of 3-(Tetrahydropyran-2-yloxy)benzaldehyde typically involves the protection of the hydroxyl group of benzaldehyde using tetrahydropyran (THP). One common method includes the reaction of benzaldehyde with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the tetrahydropyranyl ether . The reaction conditions often require a solvent like dichloromethane and are carried out at room temperature.
Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up with appropriate adjustments to reaction conditions and purification processes.
化学反応の分析
3-(Tetrahydropyran-2-yloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrahydropyranyl group can be removed under acidic conditions to regenerate the hydroxyl group, yielding benzaldehyde.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts depending on the desired transformation. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes .
科学的研究の応用
3-(Tetrahydropyran-2-yloxy)benzaldehyde is utilized in various scientific research applications:
Organic Chemistry: It serves as a protected form of benzaldehyde, allowing for selective reactions on other functional groups without interference from the aldehyde group.
Pharmaceuticals: It is used in the synthesis of complex molecules and intermediates for drug development.
Material Science: The compound is employed in the preparation of polymers and other advanced materials.
作用機序
The mechanism of action of 3-(Tetrahydropyran-2-yloxy)benzaldehyde is primarily related to its role as a protecting group in organic synthesis. The tetrahydropyranyl group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic procedures. Upon completion of the desired transformations, the protecting group can be removed under acidic conditions to yield the free hydroxyl group .
類似化合物との比較
Similar compounds to 3-(Tetrahydropyran-2-yloxy)benzaldehyde include:
4-((Tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde: Similar structure but with the tetrahydropyranyl group at the para position.
3-(2-(1,3-Dioxolan-2-yl)ethoxy)benzaldehyde: Contains a dioxolane protecting group instead of tetrahydropyran.
p-Hydroxybenzaldehyde glucoside: Features a glucoside protecting group.
The uniqueness of this compound lies in its specific protecting group, which offers stability and ease of removal under mild conditions .
特性
IUPAC Name |
3-(oxan-2-yloxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-9-10-4-3-5-11(8-10)15-12-6-1-2-7-14-12/h3-5,8-9,12H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOBWSLIFAJGNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
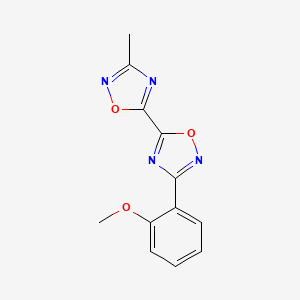
![5',7'-difluoro-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-4'-one](/img/structure/B2828471.png)
![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2828475.png)
![N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide](/img/new.no-structure.jpg)
![Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2828478.png)
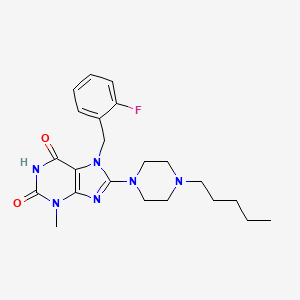
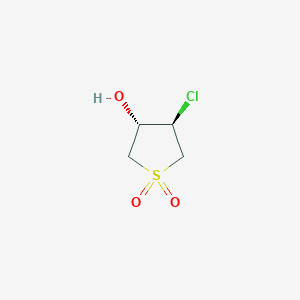
![2-Cyclopropyl-6-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2828483.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-difluorobenzamide](/img/structure/B2828484.png)
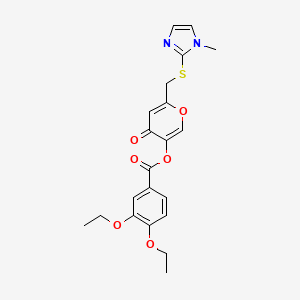
![(Z)-ethyl 4-((benzo[d]thiazol-2-ylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2828486.png)
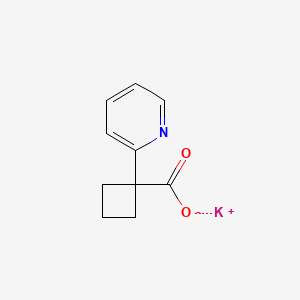
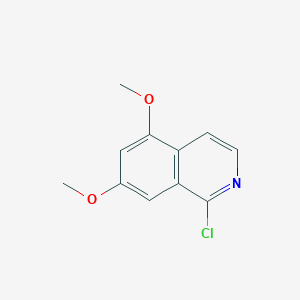
![2-(4-fluorophenyl)-N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide](/img/structure/B2828491.png)
